8-Methyl-2H-1-benzopyran
Description
Structure
3D Structure
Properties
CAS No. |
90448-25-2 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
8-methyl-2H-chromene |
InChI |
InChI=1S/C10H10O/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2-6H,7H2,1H3 |
InChI Key |
ZEOWDTZITGQRJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CCO2 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Methyl 2h 1 Benzopyran and Its Derivatives
Classical Synthetic Routes to 2H-1-Benzopyrans
Classical methods for constructing the benzopyran core are characterized by foundational name reactions and multi-step cyclization sequences. These routes often provide high yields and are well-established in the chemical literature.
Condensation reactions represent a direct and efficient pathway to heterocyclic systems by forming multiple carbon-carbon and carbon-oxygen bonds in a single pot or a short sequence.
Pechmann Condensation: While traditionally used for synthesizing coumarins (benzopyran-2-ones), the Pechmann reaction provides a critical intermediate that can be reduced to the target 2H-1-benzopyran. The synthesis of 8-Methyl-2H-1-benzopyran via this route begins with the acid-catalyzed condensation of o-cresol (2-methylphenol) with a suitable β-ketoester, such as ethyl acetoacetate (B1235776). The reaction, typically catalyzed by sulfuric acid or a Lewis acid, yields 8-methylcoumarin (B190244) . Subsequent reduction of the lactone carbonyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄) furnishes the desired this compound.
Knoevenagel Condensation: The Knoevenagel condensation offers another route, often involving the reaction of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound. For the synthesis of the 8-methyl derivative, 2-hydroxy-3-methylbenzaldehyde is a key starting material. A more direct approach involves the base-catalyzed reaction of o-cresol with an α,β-unsaturated aldehyde, such as acrolein . This reaction proceeds via a conjugate addition of the phenoxide to the unsaturated system, followed by an intramolecular cyclization and dehydration to directly form the 2H-1-benzopyran ring.
Table 1: Comparison of Classical Condensation Routes
| Feature | Pechmann Condensation Route | Knoevenagel Condensation Route |
|---|---|---|
| C8-Methyl Source | o-Cresol (2-methylphenol) | o-Cresol or 2-hydroxy-3-methylbenzaldehyde |
| Key Reagents | β-ketoester (e.g., ethyl acetoacetate), H₂SO₄ | α,β-unsaturated aldehyde (e.g., acrolein), base |
| Primary Product | 8-Methylcoumarin (intermediate) | This compound (direct) |
| Subsequent Steps | Requires reduction of the coumarin (B35378) intermediate | No further core modification needed |
| Key Advantage | High-yielding and robust for coumarin synthesis | More direct route to the final 2H-benzopyran |
These strategies involve the stepwise construction of a precursor molecule, which is then induced to cyclize to form the pyran ring.
o-Allylphenol Cyclization (via Claisen Rearrangement): This is one of the most versatile and widely used methods. The synthesis begins with the O-alkylation of o-cresol with an allyl halide (e.g., allyl bromide ) to form 1-allyloxy-2-methylbenzene . Upon heating, this ether undergoes a thermal Claisen rearrangement, where the allyl group migrates from the oxygen atom to the ortho-position of the phenol (B47542), yielding 2-allyl-6-methylphenol . The final step is the acid-catalyzed or oxidative cyclization of this intermediate. Isomerization of the terminal double bond to a more stable internal position, followed by acid-catalyzed attack of the phenolic hydroxyl group, closes the ring to form this compound.
Intramolecular Wittig Reaction: This powerful method for C=C bond formation can be adapted for benzopyran synthesis. The synthesis requires an ortho-hydroxybenzylphosphonium salt. A typical precursor, derived from o-cresol , would be an o-(formylmethoxy)benzylphosphonium salt. Treatment with a base generates an ylide, which then reacts with the tethered aldehyde group in an intramolecular fashion to form the C2-C3 double bond of the pyran ring, completing the synthesis.
Use of Pre-functionalized Aromatic Precursors: The most direct and common strategy is to begin the synthesis with an aromatic starting material that already contains the methyl group at the desired position. As detailed in the sections above, o-cresol (2-methylphenol) is the ideal precursor. Its inherent structure ensures that upon cyclization, the methyl group is located at the C8 position of the resulting benzopyran ring. Other pre-functionalized starting materials include 2-hydroxy-3-methylbenzaldehyde and 2-hydroxy-3-methylbenzoic acid.
Late-Stage Functionalization: While less common for this specific target due to the availability of o-cresol, it is theoretically possible to introduce the methyl group onto a pre-formed 2H-1-benzopyran ring. This would involve an electrophilic aromatic substitution, such as a Friedel-Crafts methylation using methyl iodide and a Lewis acid catalyst. However, this approach often suffers from poor regioselectivity, potentially leading to a mixture of methylated isomers (e.g., at C6) and is therefore less synthetically efficient than using a pre-functionalized precursor.
Table 2: Strategies for C8-Methyl Group Introduction
| Strategy | Description | Key Starting Material | Advantages | Disadvantages |
|---|---|---|---|---|
| Pre-functionalization | The methyl group is present on the phenolic starting material before ring formation. | o-Cresol | Excellent regiocontrol; high efficiency; straightforward. | Dependent on the commercial availability of the substituted phenol. |
| Late-Stage Functionalization | The methyl group is added to the fully formed benzopyran ring. | 2H-1-Benzopyran | Allows for diversification from a common intermediate. | Poor regioselectivity; risk of multiple products; harsh reaction conditions. |
Modern and Advanced Synthetic Approaches
Modern synthetic chemistry focuses on improving reaction efficiency, reducing waste, and enabling high-throughput synthesis for the creation of compound libraries.
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to achieve rapid and efficient heating. This technology has been successfully applied to the synthesis of benzopyrans, offering significant advantages over conventional heating methods.
Research has shown that many classical reactions for benzopyran formation can be dramatically accelerated under microwave conditions. For instance, the one-pot synthesis of 8-substituted-2H-1-benzopyrans from a phenol and an activated alkyne (e.g., propargyl alcohol ) can be achieved in minutes instead of hours. In a representative study, the reaction of o-cresol with propargyl alcohol catalyzed by a copper salt under microwave irradiation at 120°C was completed in 15 minutes, affording this compound in high yield (e.g., >85%). In contrast, the same reaction under conventional oil-bath heating required 10-12 hours and often resulted in lower yields due to side product formation.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (MAOS) |
|---|---|---|
| Reaction Time | Typically 6-24 hours | Typically 5-30 minutes |
| Energy Efficiency | Low (heats entire vessel) | High (heats solvent/reagents directly) |
| Yield | Moderate to good (e.g., 60-75%) | Good to excellent (e.g., 80-95%) |
| Side Products | More prevalent due to prolonged heating | Often reduced, leading to higher purity |
| Example Reaction | o-Cresol + Propargyl alcohol (Cu catalyst) | o-Cresol + Propargyl alcohol (Cu catalyst) |
Solid-phase organic synthesis (SPOS) is a powerful tool for combinatorial chemistry, enabling the rapid production of large libraries of related compounds for screening purposes. The benzopyran scaffold is well-suited for SPOS.
In a typical solid-phase approach to an this compound library, a derivative of o-cresol , such as 2-hydroxy-3-methylbenzoic acid, is first anchored to a solid support (e.g., Wang resin). Once immobilized, the resin-bound phenol can be subjected to a sequence of reactions to build the pyran ring. For example, the phenolic hydroxyl group can be reacted with a diverse set of building blocks, such as various α,β-unsaturated ketones or alkynes. The key advantage of SPOS is the ease of purification; after each reaction step, excess reagents and byproducts are simply washed away from the resin-bound product.
After the final structure is assembled on the resin, the completed this compound derivative is cleaved from the solid support, typically by treatment with a strong acid like trifluoroacetic acid (TFA). This methodology allows for the parallel synthesis of dozens or hundreds of unique benzopyran analogues by varying the building blocks used in the reaction sequence.
Eco-Friendly Syntheses Utilizing Natural Acids
In recent years, the principles of green chemistry have driven the development of synthetic protocols that utilize non-toxic, renewable, and biodegradable catalysts. Natural acids, sourced from common plants and fruits, have emerged as effective, low-cost, and environmentally benign catalysts for the synthesis of benzopyran derivatives, particularly coumarins (2H-1-benzopyran-2-ones). These methods often proceed in aqueous media or under solvent-free conditions, significantly reducing the reliance on hazardous organic solvents. arabjchem.orgscilit.com
Research has demonstrated the successful synthesis of substituted coumarins using natural extracts as acidic catalysts. arabjchem.org These reactions typically involve the Pechmann condensation or a related reaction between a substituted phenol and a β-ketoester. For instance, the juices of Citrus limon L. (lemon) and Vitis vinifera L. (grape), as well as extracts from banana peels, have been effectively used to catalyze the reaction between various phenols and methyl acetoacetate. arabjchem.org These natural catalysts provide an acidic medium that facilitates the condensation and subsequent cyclization to form the benzopyranone ring. The key advantages of these methods include mild reaction conditions, short reaction times, excellent product yields, and a simple work-up procedure. arabjchem.org
Similarly, chickpea leaf exudates have been identified as a potent Brønsted acid bio-catalyst for benzopyran synthesis. scilit.com This approach avoids the use of any hazardous reagents, metal catalysts, or organic solvents, with the reaction proceeding efficiently at room temperature in the neat exudates. scilit.com
The table below summarizes the use of various natural acids in the synthesis of coumarin derivatives, highlighting the reaction times and yields achieved.
| Catalyst Source | Reactants | Conditions | Time | Yield (%) | Reference |
| Citrus limon L. juice | Substituted phenols + Methyl acetoacetate | Solvent-free, RT | 10 min | 87% | arabjchem.org |
| Vitis vinifera L. juice | Substituted phenols + Methyl acetoacetate | Solvent-free, RT | 15 min | 86% | arabjchem.org |
| Banana peels extract | Substituted phenols + Methyl acetoacetate | Solvent-free, RT | 20 min | 82% | arabjchem.org |
| Chickpea leaf exudates | Salicylaldehydes + Active methylene compounds | Neat, RT | Short | Excellent | scilit.com |
Regiodivergent Annulation Reactions
Regiodivergent synthesis represents a sophisticated strategy where a single set of starting materials can be directed to form one of two or more regioisomers by selectively tuning the reaction conditions, such as the catalyst or solvent. nih.govmdpi.com This approach is highly valuable for chemical synthesis as it provides access to a variety of structural isomers from a common precursor pool.
In the context of heterocyclic chemistry, regiodivergent annulation reactions are powerful tools for constructing complex ring systems. A notable example, while not directly for benzopyran, illustrates the principle in the dearomative annulation reaction between oxyallyl cations and 3-substituted indoles. nih.gov In this system, the regiochemical outcome of the (3+2) annulation is controlled by the substitution pattern on the oxyallyl cation precursor. The use of an unsymmetrically substituted oxyallyl cation leads to a strong preference for the formation of one regioisomer over another, a preference that can be influenced by both steric and electronic factors. nih.gov The ability to control which carbon of the cation forms the initial C-C bond is the key to the regioselectivity. nih.gov
Applying this concept to benzopyran synthesis, organocatalysis has been employed to control the outcome of annulation reactions. For example, DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) has been used as a catalyst in the reaction of salicylic (B10762653) aldehydes with allenoates to produce functionalized 2H-1-benzopyrans with good diastereoselectivity. tandfonline.com The choice of catalyst is crucial; different Lewis bases can promote different reaction pathways, leading to distinct products. For instance, in certain cycloadditions, a nitrogen-containing base like DABCO might favor a [4+2] cycloaddition to yield a six-membered pyranone ring, while a phosphorus-based Lewis base could promote a different pathway. mdpi.com This catalytic control allows for the selective synthesis of specific benzopyran isomers.
The core principle of regiodivergent annulation is summarized below:
Starting Materials: A common set of precursors.
Controlling Factor: A specific catalyst, solvent, or temperature.
Outcome: Selective formation of one specific regioisomeric product over others.
This strategy offers an efficient and elegant route to structural diversity in benzopyran scaffolds.
Precursor Molecules and Starting Materials in this compound Synthesis
The synthesis of the this compound core and its derivatives relies on the selection of appropriate precursor molecules and starting materials that contain the required structural elements. The "8-methyl" substituent originates from a methyl group positioned on the benzene (B151609) ring of a phenolic or benzaldehyde (B42025) precursor.
Common starting materials for the synthesis of various benzopyran derivatives include substituted phenols, salicylaldehydes, and active methylene compounds. nih.govscialert.net To specifically synthesize an 8-methyl-substituted benzopyran, the starting aromatic precursor must contain a methyl group ortho to a hydroxyl group or ortho to a formyl group in a salicylaldehyde.
Key precursor molecules include:
Substituted Phenols: 2-Methylphenol (o-cresol) or substituted 2-methylphenols like 2-methylresorcinol (B147228) are critical starting materials. These are often used in Pechmann or related condensations with β-ketoesters like ethyl acetoacetate to form the pyranone ring. chemsrc.com
Substituted Salicylaldehydes: A compound such as 3-methylsalicylaldehyde (2-hydroxy-3-methylbenzaldehyde) is a vital precursor. It can react with active methylene compounds via Knoevenagel condensation to build the pyran ring. nih.gov Solid-phase syntheses have also utilized precursors like 3-bromo-5-chloro-2-hydroxybenzaldehyde, where the bromine at the 3-position (which becomes the 8-position in the benzopyran) can be later substituted. mdpi.com
Ortho-Hydroxy Acetophenones: Molecules like 2,4-dihydroxy acetophenone (B1666503) can undergo condensation with ketones (e.g., acetone) in the presence of a base to form the chromanone skeleton, a precursor to chromenes. scialert.net
Active Methylene Compounds and Ketones: These reagents react with the phenolic or aldehyde precursors to form the pyran portion of the final molecule. Common examples include ethyl acetoacetate, dimethyl malonate, malononitrile, and various ketones. arabjchem.orgnih.govscialert.net
The table below lists key precursors and starting materials used in the synthesis of this compound and its derivatives.
| Precursor/Starting Material | Chemical Class | Role in Synthesis | Resulting Structure | Reference(s) |
| 2-Methylresorcinol | Substituted Phenol | Provides the benzene ring with hydroxyl and 8-methyl groups | 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one | |
| 3-Methylsalicylaldehyde | Substituted Aldehyde | Provides the benzene ring with formyl, hydroxyl, and 8-methyl groups | This compound derivatives | nih.gov |
| 2,4-Dihydroxy acetophenone | o-Hydroxy Ketone | Phenolic precursor for condensation with ketones | Dihydro-2H-1-benzopyran-4-one derivatives | scialert.net |
| Ethyl Acetoacetate | β-Ketoester | Reacts with phenols to form the pyranone ring | 4-Methyl-2H-1-benzopyran-2-one derivatives | chemsrc.com |
| Acetone | Ketone | Condenses with o-hydroxy acetophenones | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | scialert.net |
| 8-methoxy-2-methyl-2H-chromene | Benzopyran Derivative | Precursor for further functionalization | 8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran | vulcanchem.com |
Chemical Reactivity and Derivatization Strategies of 8 Methyl 2h 1 Benzopyran Systems
Electrophilic Aromatic Substitution Reactions on the Benzopyran Core
The benzopyran core is activated towards electrophilic aromatic substitution due to the electron-donating effect of the pyran ring oxygen. This effect, combined with the activating nature of the C-8 methyl group, directs incoming electrophiles to specific positions on the benzene (B151609) ring. The pyran oxygen is an ortho, para-director, activating positions C-5 and C-7. The C-8 methyl group is also a weak ortho, para-director, which further activates the C-7 position. Consequently, electrophilic attack is expected to occur preferentially at the C-7 and C-5 positions.
Halogenation (e.g., Bromination)
Halogenation of the 8-methyl-2H-1-benzopyran system proceeds via electrophilic aromatic substitution on the benzene portion of the molecule. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. In related systems like 8-methoxyquinoline, electrophilic bromination occurs selectively at the C-5 position. acgpubs.org For coumarin (B35378) scaffolds, direct bromination can also occur, with the position influenced by electronic and steric factors. For this compound, the combined directing influence of the pyran oxygen and the C-8 methyl group favors substitution at the C-5 and C-7 positions.
Typical reagents for halogenation include molecular bromine (Br₂) or N-bromosuccinimide (NBS) for bromination, often in a solvent like dichloromethane (B109758) or acetic acid. acgpubs.orgbeilstein-journals.org The use of a Lewis acid catalyst may not be necessary due to the activated nature of the ring system.
| Reaction | Reagent(s) | Expected Major Product(s) |
| Bromination | Br₂, CH₂Cl₂ | 7-Bromo-8-methyl-2H-1-benzopyran and/or 5-Bromo-8-methyl-2H-1-benzopyran |
| Bromination | NBS, CCl₄ | 7-Bromo-8-methyl-2H-1-benzopyran and/or 5-Bromo-8-methyl-2H-1-benzopyran |
Nitration Reactions
Nitration introduces a nitro (-NO₂) group onto the aromatic ring and is a classic example of electrophilic aromatic substitution. The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). evitachem.com The regioselectivity of nitration on the this compound core is, like halogenation, controlled by the activating, ortho, para-directing effects of the pyran oxygen and the C-8 methyl group. This leads to the preferential formation of 7-nitro and 5-nitro derivatives. In some cases, nitration can occur on the pyran ring's double bond, as seen in the nitration of 8-methoxy-2-methyl-2H-chromene which yields the 3-nitro derivative. vulcanchem.com However, under standard aromatic nitrating conditions, substitution on the benzene ring is expected. evitachem.comscirp.org
Alternative, milder, and more regioselective nitration methods have been developed to avoid harsh acidic conditions and improve yields, which could be applicable to this system. frontiersin.orgscirp.org
| Reaction | Reagent(s) | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 7-Nitro-8-methyl-2H-1-benzopyran and/or 5-Nitro-8-methyl-2H-1-benzopyran |
| Nitration | HNO₃, Acetic Anhydride | 7-Nitro-8-methyl-2H-1-benzopyran and/or 5-Nitro-8-methyl-2H-1-benzopyran nih.gov |
Reactions Involving the Pyran Ring System
The pyran ring of this compound contains a reactive enol ether functionality (a C=C double bond adjacent to the oxygen atom), making it susceptible to various reactions, including oxidation, ring-opening, and rearrangements.
Oxidation Reactions
The pyran ring can be oxidized to introduce carbonyl functionalities, leading to the formation of important related heterocyclic systems like chromones (4H-1-benzopyran-4-ones) and coumarins (2H-1-benzopyran-2-ones). The oxidation of the benzylic C-4 position of the 2H-chromene system to a carbonyl group yields a chromone (B188151). This transformation can be achieved using oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). arkat-usa.org Studies on 2-aroyl-3,4-dihydro-2H-benzopyrans have shown that DDQ first oxidizes the C-4 position to a carbonyl, followed by dehydrogenation to form the corresponding chromen-4-one. arkat-usa.org
Alternatively, chemoselective allylic oxidation can convert 2H-chromenes into their isomeric coumarins. Reagents such as pyridinium (B92312) dichromate (PDC) have been successfully used for this purpose, transforming the allylic C-2 methylene (B1212753) group into a carbonyl group. acs.org Other common oxidizing agents like potassium permanganate (B83412) can also be employed to oxidize the chromene ring.
| Reaction | Reagent(s) | Product Type |
| C-4 Oxidation | DDQ, Dioxane (reflux) | 8-Methyl-4H-1-benzopyran-4-one (8-Methylchromone) arkat-usa.org |
| C-2 Oxidation | PDC, CH₂Cl₂ | This compound-2-one (8-Methylcoumarin) acs.org |
| Ring Oxidation | KMnO₄ | Chromanone or Chromone derivatives |
Ring Opening and Rearrangement Processes
A characteristic reaction of 2H-chromenes is the photo-induced cleavage of the C-O bond within the pyran ring. rsc.orgbeilstein-journals.org Upon irradiation with UV light, these compounds can undergo a ring-opening reaction to form colored, open-chain merocyanine (B1260669) isomers. rsc.orgbeilstein-journals.org This process is typically reversible, with the open form thermally reverting to the closed, colorless benzopyran structure. This photochromic behavior is the basis for the use of many chromene derivatives in applications such as photo-switchable materials. The efficiency of this photochemical ring-opening can be dependent on the excitation wavelength. researchgate.net
The pyran ring can also be opened under chemical conditions. For instance, certain substituted 4H-chromenes have been shown to undergo ring-opening upon reaction with nucleophiles like 1,1,3,3-tetramethylguanidine (B143053) (TMG). chim.it Acid-catalyzed rearrangements of related benzopyran systems are also known, highlighting the potential for skeletal reorganization under specific conditions. ic.ac.uk
Functional Group Transformations and Derivatization at the Methyl Moiety and Other Substituents
The methyl group at the C-8 position is not merely a passive substituent; its benzylic position makes it a site for further functionalization.
A common transformation is the oxidation of the alkyl side chain to a carboxylic acid group. libretexts.org Treatment of an alkylbenzene with a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), converts the entire side chain to a -COOH group, provided the benzylic carbon has at least one hydrogen atom. libretexts.org This reaction would convert this compound into 2H-1-benzopyran-8-carboxylic acid. This transformation is particularly useful as it converts an activating, ortho, para-directing group into a deactivating, meta-directing group, altering the reactivity of the aromatic ring for subsequent substitutions. libretexts.org
The benzylic position of the methyl group is also susceptible to free-radical halogenation. Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN) can selectively introduce a bromine atom, yielding 8-(bromomethyl)-2H-1-benzopyran. libretexts.org This brominated product is a versatile intermediate, as the bromine can be readily displaced by a variety of nucleophiles to introduce new functional groups. Recent advances in the C(sp³)-H functionalization of 8-methylquinolines, a closely related heterocyclic system, demonstrate a wide range of metal-catalyzed and metal-free methods for forming new C-C and C-X bonds at the methyl group, which could be adapted for the this compound scaffold. nih.gov
| Reaction | Reagent(s) | Product |
| Side-Chain Oxidation | KMnO₄, H₂O, heat | 2H-1-Benzopyran-8-carboxylic acid libretexts.org |
| Benzylic Bromination | NBS, radical initiator | 8-(Bromomethyl)-2H-1-benzopyran libretexts.org |
Synthesis of Hybrid Chemical Entities and Fused Ring Systems
The synthesis of hybrid molecules and fused ring systems based on the this compound framework is a significant area of research aimed at expanding chemical diversity and exploring novel biological activities. acs.org
Hybrid Molecules:
The concept of creating hybrid molecules by linking different pharmacophores has proven to be a successful strategy in drug discovery. acs.org The this compound moiety is often combined with other bioactive scaffolds to generate novel compounds with enhanced or synergistic effects.
One notable example is the synthesis of benzopyran-chalcone hybrids . acs.org Chalcones, known for their diverse biological activities including anti-infective and cytotoxic properties, can be synthetically linked to the benzopyran nucleus. acs.org While traditional methods like Claisen-Schmidt condensation are commonly used, alternative approaches such as the Matsuda-Heck-arylation followed by allylic oxidation offer different pathways to these hybrids, allowing for varied substitution patterns. acs.org
Another class of hybrid molecules involves the conjugation of the this compound scaffold with purine (B94841) and isoxazoline (B3343090) or isoxazole (B147169) moieties. openmedicinalchemistryjournal.com These syntheses often utilize 1,3-dipolar cycloaddition reactions. For instance, the reaction of (purin-9-yl)acetaldehyde oximes with alkenyloxycoumarins can yield complex hybrid structures. openmedicinalchemistryjournal.com Similarly, benzoxazole/benzothiazole-2-imino-coumarin hybrids have been synthesized and evaluated for their potential as antitumor agents. ingentaconnect.com
Fused Ring Systems:
The construction of fused ring systems onto the this compound core can significantly alter its three-dimensional structure and biological properties. rsc.org Fused-ring structures often exhibit improved solubility, lipophilicity, and selectivity for biological targets. rsc.org
A key intermediate in the synthesis of fused-ring systems is the ortho-quinone methide (o-QM). rsc.org These highly reactive species can undergo Diels-Alder reactions to form various fused rings. rsc.org For example, the Mannich reaction can be used to generate o-QM intermediates from phenolic structures, which can then be used to synthesize fused-ring systems. rsc.org
The synthesis of benzopyran-4-one-isoxazole conjugates represents another strategy for creating fused systems. nih.gov These compounds are typically synthesized in a multi-step process starting from substituted ortho-hydroxy acetophenones. nih.gov Vilsmeier-Haack formylation followed by modification of the 3-formyl group and subsequent reaction with methyl-substituted isoxazole derivatives leads to a library of fused compounds. nih.gov
Furthermore, intramolecular cyclization reactions of unsaturated acyloxy sulfones derived from phenols provide a pathway to benzofurans and benzopyrans . nih.gov This method involves deprotonation with a strong base like LHMDS, leading to cyclization and subsequent dehydration to form the fused furan (B31954) or pyran ring. nih.gov
Table 1: Examples of Synthetic Strategies for Hybrid and Fused this compound Systems
| Strategy | Reactants/Intermediates | Product Type | Key Reactions | Reference |
|---|---|---|---|---|
| Matsuda-Heck-Arylation & Allylic Oxidation | This compound derivative, Aryl halide | Benzopyran-chalcone hybrid | Heck coupling, Oxidation | acs.org |
| 1,3-Dipolar Cycloaddition | (Purin-9-yl)acetaldehyde oxime, Alkenyloxycoumarin | Purine-coumarin-isoxazoline hybrid | Cycloaddition | openmedicinalchemistryjournal.com |
| Vilsmeier-Haack Reaction & Cyclization | Substituted ortho-hydroxy acetophenone (B1666503), POCl3-DMF | Benzopyran-4-one-isoxazole conjugate | Formylation, Cyclization | nih.gov |
| ortho-Quinone Methide Cycloaddition | Phenolic Mannich base | Fused-ring benzopyran | Diels-Alder reaction | rsc.org |
| Intramolecular Cyclization | Unsaturated acyloxy sulfone | Fused benzofuran (B130515)/benzopyran | Deprotonation, Cyclization, Dehydration | nih.gov |
Complexation Studies with Transition Metal Ions
The ability of this compound derivatives to form complexes with transition metal ions is a well-studied area, driven by the potential for these complexes to exhibit enhanced biological activity compared to the parent ligands. frontiersin.orgnih.gov The introduction of functional groups such as hydroxyl or azo groups to the benzopyran ring increases its chelating tendency. iosrjournals.org
Coordination Chemistry:
Derivatives of this compound, particularly those with hydroxyl and formyl or acetyl groups, can act as bidentate or multidentate ligands, coordinating with transition metal ions through oxygen and nitrogen donor atoms. researchgate.netajrconline.org For instance, Schiff bases derived from 8-formyl-7-hydroxy-4-methylcoumarin have been used to synthesize complexes with Co(II), Ni(II), and Cu(II). researchgate.net Spectroscopic and analytical studies, including IR, UV-Vis, and molar conductance measurements, are employed to elucidate the structure and stoichiometry of these complexes. researchgate.netajrconline.org In many cases, the resulting complexes exhibit an octahedral geometry and are found to be non-electrolytes. iosrjournals.orgresearchgate.net
Examples of Metal Complexes and Their Characterization:
Complexes with 8-(Arylazo)coumarins: 7-hydroxy-4-methyl-8-(arylazo)coumarin derivatives have been prepared and their complexation with divalent transition metal ions such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) has been investigated. iosrjournals.orgresearchgate.net Elemental analysis, IR, 1H NMR, and mass spectrometry are used to characterize the ligands and their complexes. iosrjournals.orgresearchgate.net These studies often suggest an octahedral geometry for the metal complexes, which may also contain coordinated water molecules. iosrjournals.orgresearchgate.net
Complexes with Schiff Base Ligands: Schiff bases synthesized from 8-formyl-7-hydroxy-4-methylcoumarin and various amines are versatile ligands for forming transition metal complexes. researchgate.net The coordination typically involves the phenolic oxygen and the azomethine nitrogen. ajrconline.org The resulting complexes have been characterized by various techniques, including thermal analysis (TG and DTA), magnetic measurements, and electron spin resonance (ESR) spectroscopy. iosrjournals.org
Complexes with Lanthanides: The complexation of 4-methyl-7-hydroxycoumarin with lanthanide ions, such as Cerium(III), has also been studied. srce.hr Spectrophotometric methods have been used to determine the stepwise formation of complexes and their stability constants. srce.hr
The complexation with transition metals can significantly modify the electronic properties and biological activity of the this compound derivatives. frontiersin.orgnih.gov
Table 2: Complexation of this compound Derivatives with Transition Metal Ions
| Ligand | Metal Ion(s) | Proposed Geometry | Characterization Techniques | Reference |
|---|---|---|---|---|
| 7-hydroxy-4-methyl-8-(phenylazo) coumarin | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Octahedral | Elemental Analysis, IR, 1H NMR, Mass Spectra, TG, DTA, ESR | iosrjournals.orgresearchgate.net |
| Schiff base of 8-formyl-7-hydroxy-4-methylcoumarin | Co(II), Ni(II), Cu(II) | Octahedral | Elemental Analysis, Molar Conductance, IR, UV-Vis, FAB-mass, Thermal Studies | researchgate.net |
| 4-methyl-7-hydroxycoumarin | Ce(III) | - | Spectrophotometry, Elemental Analysis, Conductometry, IR, NMR, Mass Spectra, DTA, TGA | srce.hr |
| Schiff base of 6-methyl-4-formyl coumarin | Mn(II), Co(II), Ni(II), Cu(II), Pd(II) | Octahedral | Elemental Analysis, Molar Conductance, IR, UV-Vis | ajrconline.org |
Spectroscopic Characterization and Structural Elucidation of 8 Methyl 2h 1 Benzopyran Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of 8-methyl-2H-1-benzopyran compounds, providing precise information about the atomic connectivity and chemical environment of protons and carbons.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound derivatives provides characteristic signals for the methyl, methylene (B1212753), and aromatic protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment and through-bond or through-space interactions with neighboring nuclei.
For instance, in derivatives of 2H-1-benzopyran-2-one, the methyl group at position 8 typically appears as a singlet in the upfield region of the spectrum. In 4,5,8-trimethyl-2H-1-benzopyran-2-one, the C8-methyl protons were observed as a singlet. arabjchem.org Similarly, for 7-hydroxy-4,5-dimethyl-2H-1-benzopyran-2-one, a singlet corresponding to the C8-proton was observed at δ 6.51 ppm. asianpubs.org
The protons on the pyran ring also exhibit characteristic signals. The C3-H proton in many 2H-1-benzopyran-2-ones appears as a singlet, with its chemical shift varying depending on the substitution pattern. For example, in 7-hydroxy-4-methyl-2H-1-benzopyran-2-one, the C3-H proton resonates at δ 6.03 ppm. asianpubs.org
The aromatic protons on the benzene (B151609) ring typically appear as doublets or multiplets in the downfield region, with their coupling constants providing information about their relative positions. For example, in 7-hydroxy-4-methyl-2H-1-benzopyran-2-one, the C5-H and C6-H protons appear as doublets at δ 7.48 and 6.80 ppm, respectively, with a coupling constant of J = 7.5 Hz. asianpubs.org
Table 1: Representative ¹H NMR Data for Substituted 2H-1-Benzopyran Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 4,5,8-trimethyl-2H-1-benzopyran-2-one arabjchem.org | CDCl₃ | 2.14 (s, 3H, C₄-CH₃), 2.23 (s, 3H, C₅-CH₃), 6.66 (s, 1H, C₃-H), 6.51 (d, 1H, C₆-H), 6.93 (d, 1H, C₇-H) |
| 7-hydroxy-4,5-dimethyl-2H-1-benzopyran-2-one asianpubs.org | DMSO-d₆ | 2.28 (s, 3H, C₄-CH₃), 2.56 (s, 3H, C₅-CH₃), 5.91 (s, 1H, C₃-H), 6.51 (s, 1H, C₈-H), 6.56 (s, 1H, C₆-H) |
| 7-hydroxy-4-methyl-2H-1-benzopyran-2-one asianpubs.org | DMSO-d₆ | 2.38 (s, 3H, C₄-CH₃), 6.03 (s, 1H, C₃-H), 6.71 (s, 1H, C₈-H), 6.80 (d, J = 7.5 Hz, 1H, C₆-H), 7.48 (d, J = 7.5 Hz, 1H, C₅-H) |
This table is interactive. Click on the headers to sort the data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound derivatives are characteristic of their hybridization and electronic environment.
Generally, carbonyl carbons in 2H-1-benzopyran-2-one derivatives resonate at the low-field end of the spectrum, typically between 160 and 180 ppm. libretexts.org Aromatic and olefinic carbons appear in the range of 100-160 ppm, while aliphatic carbons, such as the methyl group at C8, are found in the upfield region.
For example, in a study of 7-hydroxy-3-phenyl-2H-1-benzopyran-2-one, the carbon signals were assigned with the aid of ¹³C NMR data, with aromatic and pyrone ring carbons appearing in the expected downfield regions. hilarispublisher.com In another example, the ¹³C NMR spectrum of 3,4-dihydro-2H-1-benzopyran-2-one showed distinct signals for all nine carbons. hmdb.ca
Table 2: Representative ¹³C NMR Data for a Substituted 2H-1-Benzopyran-2-one
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 | 161.55 |
| C3 | 123.45 |
| C4 | 143.54 |
| C4a | 113.85 |
| C5 | 129.16 |
| C6 | 112.14 |
| C7 | 155.90 |
| C8 | 103.01 |
| C8a | 125.39 |
| Data for 7-Hydroxy-3-phenyl-2H-1-benzopyran-2-one. hilarispublisher.com | |
| This table is interactive. Click on the headers to sort the data. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for the unambiguous assignment of ¹H and ¹³C NMR signals and for elucidating the complete molecular structure. koreascience.kremerypharma.com
COSY spectra reveal correlations between protons that are coupled to each other, typically over two or three bonds. This is invaluable for identifying adjacent protons in the aromatic ring and the pyran moiety. emerypharma.comscience.gov
HSQC spectra show correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). emerypharma.comscience.gov This allows for the direct assignment of carbon signals based on the already assigned proton signals.
HMBC spectra display correlations between protons and carbons over longer ranges, typically two or three bonds. emerypharma.comscience.gov This technique is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, an HMBC correlation between the C8-methyl protons and the C7, C8, and C8a carbons would definitively confirm the position of the methyl group.
The combined use of these 2D NMR techniques allows for a comprehensive and detailed structural elucidation of this compound and its derivatives. koreascience.krscience.govuea.ac.uk
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound compounds. It also provides valuable structural information through the analysis of fragmentation patterns. grafiati.com
Electron Ionization Mass Spectrometry (EIMS) is commonly employed, where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.
The fragmentation of 2H-1-benzopyran derivatives often involves characteristic losses of small molecules or radicals. For example, in 2,2-dimethylchroman, a related structure, fragmentation pathways include the loss of a methyl group and a retro-Diels-Alder reaction. nih.gov The fragmentation of aromatic compounds typically results in stable aromatic cations. libretexts.org
In a study of 3,4-dihydro-5-methoxy-6-methyl-2-phenyl-2H-1-benzopyran-7-ol, the molecular ion peak was observed at m/z 270, corresponding to its molecular weight. researchgate.net The fragmentation pattern provided further structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy.
Table 3: Illustrative Mass Spectrometry Data for a Benzopyran Derivative
| Compound | Ionization Method | m/z of Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 3,4-dihydro-5-methoxy-6-methyl-2-phenyl-2H-1-benzopyran-7-ol researchgate.net | GC-MS | 270 | Not specified |
| "Angular" benzodipyran isomer nih.gov | EIMS (70 eV) | Not specified | Base peak from loss of 55 amu |
| "Linear" benzodipyran isomer nih.gov | EIMS (70 eV) | Not specified | Base peak at m/z 289 (loss of propyl group) |
This table is interactive. Click on the headers to sort the data.
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. sphinxsai.com
In this compound and its derivatives, characteristic IR absorption bands can be observed for various functional groups. The C=O stretching vibration of the lactone ring in 2H-1-benzopyran-2-one derivatives is typically strong and appears in the region of 1650-1750 cm⁻¹. For example, in 7-hydroxy-4,5-dimethyl-2H-1-benzopyran-2-one, the C=O stretch was observed at 1685 cm⁻¹. asianpubs.org
Other important vibrational modes include:
Aromatic C=C stretching: These absorptions usually appear in the range of 1450-1600 cm⁻¹. arabjchem.org
C-O stretching: The C-O-C stretching of the pyran ring gives rise to bands typically between 1000 and 1300 cm⁻¹. arabjchem.org
C-H stretching: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. researchgate.net
O-H stretching: If a hydroxyl group is present, a broad absorption band is expected in the region of 3200-3600 cm⁻¹. asianpubs.org
Table 4: Characteristic IR Absorption Frequencies for Substituted 2H-1-Benzopyran-2-ones
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 4,5,7-trimethyl-2H-1-benzopyran-2-one arabjchem.org | C=CH | 3357.6 |
| C=O | 1720.5 | |
| C=C (aromatic) | 1525.7 | |
| C-O | 1121.0 | |
| 7-hydroxy-4,5-dimethyl-2H-1-benzopyran-2-one asianpubs.org | O-H | 3390 |
| C=O | 1685 | |
| C-CH₃ | 1365 |
This table is interactive. Click on the headers to sort the data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λ_max) is characteristic of the chromophore system.
The 2H-1-benzopyran core is a chromophore, and its UV-Vis spectrum is influenced by the substitution pattern on the ring system. Generally, benzopyran derivatives exhibit absorption bands corresponding to π → π* transitions. The position and intensity of these bands can be affected by the presence of auxochromes (e.g., -OH, -OCH₃) and by the solvent polarity. cdnsciencepub.com
For instance, in a study of 7-aminocoumarin (B16596) derivatives, the electronic transitions were investigated using theoretical calculations, which predicted the absorption spectra. kyushu-u.ac.jp For 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one, a related structure, the λ_max was observed around 270 nm. The study of 7,4'-dihydroxy-8-methylflavan, a dihydro-2H-1-benzopyran derivative, also utilized UV spectroscopy for its characterization.
The analysis of the UV-Vis spectrum, often in conjunction with theoretical calculations, can provide valuable insights into the electronic structure of this compound compounds.
X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination
X-ray diffraction is a definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's stereostructure, including bond lengths, bond angles, and torsional angles. mdpi.com For derivatives of this compound, single-crystal X-ray analysis has been instrumental in confirming molecular structures, establishing relative configurations, and understanding intermolecular interactions that govern crystal packing.
In a study of (2R,4S)-5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, isolated from the mangrove endophytic fungus Penicillium citrinum, single-crystal X-ray diffraction was employed to confirm its relative configuration. nih.govresearcher.life Similarly, the structures of various synthetic coumarin (B35378) derivatives, which are based on the 2H-1-benzopyran-2-one skeleton, have been unequivocally established through X-ray analysis. mdpi.com For example, the crystal structure of 5,7-dimethoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one showed that the coumarin ring system is planar, with the side group at the C8 position oriented at an angle of 108.29(7) degrees relative to the coumarin nucleus. researchgate.net
The data obtained from X-ray diffraction, such as the space group and unit cell dimensions, provide a detailed fingerprint of the crystalline compound. This information is critical for distinguishing between different polymorphs and for understanding the solid-state properties of the material.
Table 1: Selected Crystallographic Data for 8-Substituted-2H-1-Benzopyran Derivatives
| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| 5,7-methoxy-8-(3-methyl-1-buten-3-ol)-coumarin | C16H18O5 | Monoclinic | P21/c | a = 8.9044(9) Å, b = 17.623(1) Å, c = 10.175(1) Å, β = 113.97(1)° | researchgate.net |
| 5′,6-Dichloro-1′,3′,3′-trimethylspiro[2H-1-benzopyran-2,2′-indoline] | C19H17Cl2NO | Monoclinic | P 21 /c | a = 8.3105 (7) Å, b = 18.2576 (16) Å, c = 11.1921 (10) Å, β = 104.770 (2)° | iucr.org |
| (2S)-3-(4-fluorobenzyl)-7-hydroxy-4-methyl-2H-1-benzopyran-8-ol bound to estrogen receptor alpha | C28H28FNO4 | Not specified | P 21 21 21 | a = 52.82 Å, b = 63.85 Å, c = 143.98 Å, α = β = γ = 90° | rcsb.org |
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment
While X-ray crystallography provides the relative arrangement of atoms, determining the absolute configuration (AC) of a chiral molecule requires other techniques. scielo.br Electronic Circular Dichroism (ECD) spectroscopy has emerged as a powerful, non-destructive method for this purpose. scielo.br The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a unique spectrum that is highly sensitive to its absolute stereochemistry.
The assignment of absolute configuration for this compound derivatives is typically achieved by comparing the experimentally measured ECD spectrum with theoretical spectra calculated for possible enantiomers using time-dependent density functional theory (TD-DFT). nih.govresearcher.life A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of the absolute configuration. researchgate.net
For instance, the absolute configurations of two new benzopyran derivatives isolated from Penicillium citrinum QJF-22, namely (2R,4S)-5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol and (2S,4R,2'S,4'R)-4,4'-oxybis(5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran), were successfully established through this comparative approach. nih.govresearcher.life The experimental ECD spectrum of one compound showed a positive Cotton effect, which aligned with the calculated spectrum for the (2R,4S) configuration, thus confirming its stereochemistry. researchgate.net
This method has been widely applied to various natural and synthetic benzopyran and coumarin derivatives. researchgate.net In one study, the absolute configuration of spinifoliumin B, a coumarin with a chiral center in its side chain, was determined to be 2'S based on a positive Cotton effect observed around 350 nm in an [Rh₂(OCOCF₃)₄]-induced ECD experiment, which followed the empirical bulkiness rule. nih.gov This highlights how ECD, both directly and through derivatization, serves as a crucial tool in the stereochemical elucidation of complex natural products containing the this compound core. nih.gov
Table 2: Application of ECD for Absolute Configuration Determination of Benzopyran Derivatives
| Compound | Method | Key Finding | Assigned Absolute Configuration | Reference |
|---|---|---|---|---|
| (2R,4S)-5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol | Comparison of experimental and calculated ECD spectra | Experimental spectrum matched the calculated spectrum for the (2R,4S) enantiomer. | 2R, 4S | nih.govresearcher.lifeevitachem.com |
| (2S,4R,2’S,4’R)-4,4’-oxybis(5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran) | Comparison of experimental and calculated ECD spectra | The recorded ECD spectrum showed good agreement with the calculated spectrum for the proposed enantiomer. | 2S, 4R, 2’S, 4’R | researchgate.net |
| Spinifoliumin B | [Rh₂(OCOCF₃)₄]-induced ECD | A positive Cotton effect at ~350 nm indicated the stereochemistry based on the bulkiness rule. | 2'S | nih.gov |
| 6-Methoxy-3,3',3'-trimethylspiro[2H-1-benzopyran-2,1' nih.govoxaindan] | Comparison of measured and calculated CD spectra | The absolute configurations of the separated enantiomers were determined by matching experimental and quantum-chemical calculated spectra. | Not specified | researchgate.net |
Computational Chemistry and Theoretical Investigations of 8 Methyl 2h 1 Benzopyran
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure of molecules, providing insights into geometry, stability, and reactivity.
Molecular Docking Studies for Ligand-Target Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While docking studies have been performed for a variety of coumarin (B35378) derivatives to explore their potential as inhibitors for targets like SARS-CoV-2 proteases and other enzymes, no specific molecular docking investigations featuring 8-Methyl-2H-1-benzopyran as the ligand were identified. ej-chem.orgnih.govopenmedicinalchemistryjournal.com One study noted that 8-methylcoumarin (B190244) has been identified as a potential inhibitor of acetylcholinesterase and butyrylcholinesterase, but did not provide the underlying docking data. ontosight.ai
Molecular Dynamics (MD) Simulations for Conformational Space and Interaction Dynamics
MD simulations provide detailed information about the time-dependent behavior of molecular systems, including conformational changes and the stability of ligand-protein complexes. Although MD simulations have been applied to other coumarin derivatives to understand their dynamic interactions with biological targets, no such studies focusing on this compound could be located. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of QSAR models requires a dataset of compounds with known activities. There is no evidence in the reviewed literature of QSAR models being developed or validated specifically for a series of compounds including this compound to predict its biological efficacy.
Occurrence, Isolation, and Biosynthesis of 8 Methyl 2h 1 Benzopyran Derivatives
Natural Sources and Distribution
Derivatives of 8-Methyl-2H-1-benzopyran are a class of organic compounds that have been identified in a variety of natural sources. These compounds are part of the larger benzopyran family, which features a benzene (B151609) ring fused to a pyran ring. nih.govmuhn.edu.cn Their presence has been documented in both the plant kingdom and in various microorganisms, including endophytic fungi.
Plant-Derived Benzopyran Derivatives
A number of this compound derivatives have been isolated from different plant species. These compounds are often secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of an organism.
For instance, two 2H-1-benzopyran derivatives, methyl 8-hydroxy-2,2-dimethyl-2H-1-benzopyran-5-carboxylate and methyl 8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-carboxylate, were isolated from the twigs of Chaenomeles sinensis. koreascience.kr Another example is Malloapelta B, a benzopyran derivative which was isolated from the Vietnamese medicinal plant Mallotus apelta. vjs.ac.vn
The compound 8-methylcoumarin (B190244), also known as this compound-2-one, is another derivative found in plants. cymitquimica.com Furthermore, a complex derivative, 4-(4-Methoxyphenyl)-8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-1-benzopyran-2-one, has been synthesized and belongs to this class of compounds. evitachem.com
Homoisoflavonoids, a rare class of flavonoid derivatives, also feature the 8-methyl-benzopyran skeleton. For example, 3-(4′-hydroxy-benzyl)-5,7-dihydroxy-6,8-dimethyl-chroman-4-one and 3-(4′-hydroxy-benzyl)-5,7-dihydroxy-6-methyl-8-methoxy-chroman-4-one have been purified from the rhizome of Disporopsis aspera. mdpi.com
Below is a table summarizing some of the plant-derived this compound derivatives.
| Compound Name | Plant Source | Plant Part |
| Methyl 8-hydroxy-2,2-dimethyl-2H-1-benzopyran-5-carboxylate | Chaenomeles sinensis | Twigs |
| Methyl 8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-carboxylate | Chaenomeles sinensis | Twigs |
| Malloapelta B | Mallotus apelta | Not Specified |
| 3-(4′-hydroxy-benzyl)-5,7-dihydroxy-6,8-dimethyl-chroman-4-one | Disporopsis aspera | Rhizome |
| 3-(4′-hydroxy-benzyl)-5,7-dihydroxy-6-methyl-8-methoxy-chroman-4-one | Disporopsis aspera | Rhizome |
Fungal and Microbial Sources (e.g., Endophytic Fungi)
Endophytic fungi, which live within plant tissues without causing any apparent disease, are a significant source of structurally diverse and biologically active natural products, including this compound derivatives. nih.govmuhn.edu.cn These fungi have been found to produce a variety of benzopyran compounds. frontiersin.org
For example, a soil-derived fungus, Hamigera fusca NRRL 35721, was found to produce 8-methyl-11,11-dichlorodiaporthin and its chlorinated congeners. rsc.org Another endophytic fungus, Penicillium citrinum QJF-22, isolated from a mangrove, yielded two new benzopyran derivatives: (2R,4S)-5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol and (2S,4R,2'S,4'R)-4,4'-oxybis(5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran). nih.govwiley.com
An endophytic Phoma sp. fungus isolated from the medicinal plant Cinnamomum mollissimum was shown to produce 4,8-dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one, a benzopyran compound. nih.govmuhn.edu.cn Additionally, the endophytic fungus Curvularia sp., associated with Ocotea corymbosa, produced benzopyran derivatives such as 2-methyl-5-methoxy-benzopyran-4-one. researchgate.net
The marine algal-derived endophytic fungus Chaetomium globosum was the source of chaetopyranin, a 2H-benzopyran derivative. bohrium.com This highlights the diversity of microbial habitats that harbor fungi capable of producing these compounds.
The following table details some of the this compound derivatives isolated from fungal sources.
| Compound Name | Fungal Source | Host/Source |
| 8-methyl-11,11-dichlorodiaporthin | Hamigera fusca NRRL 35721 | Soil |
| (2R,4S)-5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol | Penicillium citrinum QJF-22 | Mangrove |
| (2S,4R,2'S,4'R)-4,4'-oxybis(5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran) | Penicillium citrinum QJF-22 | Mangrove |
| 4,8-dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one | Phoma sp. | Cinnamomum mollissimum |
| 2-methyl-5-methoxy-benzopyran-4-one | Curvularia sp. | Ocotea corymbosa |
| Chaetopyranin | Chaetomium globosum | Marine red alga Polysiphonia urceolata |
Chromatographic and Other Isolation and Purification Methodologies
The isolation and purification of this compound derivatives from their natural sources typically involve a series of chromatographic techniques. The process generally begins with the extraction of the compounds from the source material, such as plant tissues or fungal cultures, using an appropriate solvent like ethyl acetate. nih.govmuhn.edu.cn
Following extraction, the crude extract is often subjected to various chromatographic methods to separate the individual compounds. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. nih.govmuhn.edu.cn For instance, semi-preparative HPLC was used to separate 2,3-dihydro-3-[(15-hydroxyphenyl)methyl]-5,7-dihydroxy-6-methyl-8-methoxy-4H-1-benzopyran-4-one from an ethyl acetate-soluble fraction. mdpi.com
Other chromatographic methods employed include column chromatography over silica (B1680970) gel and Sephadex LH-20. bohrium.com Preparative thin-layer chromatography (TLC) is also utilized for the final purification of the isolated compounds. bohrium.com In the case of isolating compounds from Hamigera fusca, the process involved chromatographic separation to yield the desired chlorinated diaporthin (B88546) derivatives. rsc.org
The structures of the purified compounds are then determined through spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry. nih.govmuhn.edu.cn
Proposed Biosynthetic Pathways for this compound Derivatives
The biosynthesis of this compound derivatives in fungi is often linked to the polyketide pathway. nih.govmuhn.edu.cn Polyketides are a large class of secondary metabolites that are synthesized from acetyl-CoA and malonyl-CoA or methylmalonyl-CoA in a process similar to fatty acid synthesis.
For isocoumarin (B1212949) derivatives, which are structurally related to benzopyrans, the biosynthesis is thought to begin with the formation of a polyketide chain. This chain then undergoes cyclization to form the core ring structure. mdpi.com Subsequent modifications, such as chlorination and O-methylation, can then occur. mdpi.com For example, it has been postulated that the biosynthesis of certain isocoumarin-indole diketopiperazine alkaloids starts with a 6,8-dihydroxy-3-(2-oxopropyl)-1H-isochromen-1-one intermediate derived from the polyketide synthase (PKS) pathway. mdpi.com
In the case of some plant-derived benzopyrans, such as methyl 8-hydroxy-2,2-dimethyl-2H-1-benzopyran-5-carboxylate and methyl 8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-carboxylate isolated from Chaenomeles sinensis, a proposed biosynthetic pathway suggests they are derived from a protocatechuic acid and an isoprenyl unit. koreascience.kr
The biosynthesis of chlorinated diaporthins, such as 8-methyl-11,11-dichlorodiaporthin from Hamigera fusca, likely involves a polyketide precursor that undergoes chlorination at a specific position. rsc.org
Investigations into the Biological Activities of 8 Methyl 2h 1 Benzopyran and Its Derivatives in Vitro and Mechanistic Studies
Antiproliferative and Anticancer Activity Studies (In Vitro)
Derivatives of the benzopyran and related benzofuran (B130515) core structures have been the subject of extensive investigation for their potential as anticancer agents. nih.govnih.gov Studies have demonstrated their ability to induce cytotoxicity in various cancer cell lines, inhibit key enzymes involved in cell proliferation, and trigger programmed cell death.
Cellular Cytotoxicity and Growth Inhibition Mechanisms
Benzopyran derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The mechanism of action often involves the inhibition of cell growth and proliferation, leading to cell death.
For instance, two newly synthesized benzofuran derivatives, compounds 6 and 8 , exhibited selective cytotoxic action against chronic myelogenous leukemia (K562) cells while showing no toxic effects on healthy human keratinocytes (HaCaT). nih.gov Similarly, a study on acetoxycoumarin derivatives found that compound 7 (4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate) displayed the highest cytotoxic activity against A549 human lung cancer and CRL 1548 rat liver cancer cell lines, with 50% lethal dose (LD50) values of 48.1 μM and 45.1 μM, respectively, after 48 hours of treatment. nih.goviiarjournals.org In contrast, other derivatives in the same series had LD50 values greater than 100 μM. iiarjournals.org
Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate also showed promising activity. mdpi.com Compound 7 (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) was most active against A549 lung cancer cells, while compound 8 (methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate) showed significant activity against both A549 and HepG2 liver cancer cells. mdpi.com Notably, these compounds were found to be more cytotoxic than the standard drug cisplatin (B142131) in these specific cell lines and demonstrated high selectivity for cancer cells over normal HUVEC cells. mdpi.com
The growth inhibition mechanism often involves cell cycle arrest. For example, acetoxycoumarin derivatives 5 and 7 were found to cause cell cycle arrest at different phases in lung and liver cancer cells. iiarjournals.org Specifically, compound 7 induced a concentration-dependent arrest in the CRL 1548 liver cancer cell line and arrested the A549 lung cancer cell line in the S/G2 phase. nih.goviiarjournals.org This contrasts with earlier findings that some coumarin (B35378) derivatives induce G1 phase arrest in A549 cells, suggesting that the mode of action can differ based on the specific chemical structure. nih.goviiarjournals.org Further studies revealed that the benzofuran derivative compound 7 induced G2/M phase arrest in HepG2 cells, whereas compound 8 caused cell cycle arrest at both the S and G2/M phases in A549 cells. mdpi.com
| Compound | Cancer Cell Line | Activity Metric | Reported Value | Source |
|---|---|---|---|---|
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung) | LD50 | 48.1 μM | nih.goviiarjournals.org |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 (Liver) | LD50 | 45.1 μM | nih.goviiarjournals.org |
| 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate | A549 (Lung) | LD50 | 89.3 μM | nih.goviiarjournals.org |
| Benzopyranone derivative 6 | A549 (Lung) | LD50 | 5.0 μM | researchgate.net |
| Benzopyranone derivative 6 | LL47 (Normal Lung) | LD50 | 20.4 μM | researchgate.net |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | IC50 | Significant Activity | mdpi.com |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | IC50 | Significant Activity | mdpi.com |
Kinase Inhibition Profiles and Associated Structure-Activity Relationships (SAR)
The anticancer activity of benzopyran derivatives is also linked to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Substituted benzopyran analogs have been shown to possess protein kinase inhibitory activity. nih.gov For example, certain 4-oxo-4H-1-benzopyran derivatives demonstrated Src kinase inhibitory activity with IC50 values in the range of 52–57 µM. nih.gov
More complex derivatives have shown high specificity and potency. A compound identified as 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one was found to be a potent and selective inhibitor of the Transforming Growth Factor-beta Type II Receptor (TGFβ RII), a kinase implicated in breast cancer. nih.gov Modeling analysis revealed that this compound targets the kinase domain of TGFβ RII with a binding affinity superior to the standard inhibitor staurosporine. nih.gov
Structure-activity relationship (SAR) studies on coumarin-based compounds as inhibitors of human carbonic anhydrases (hCAs), another class of enzymes relevant to cancer, have revealed distinct inhibition profiles. mdpi.com A series of derivatives efficiently inhibited the tumor-associated isoform hCA IX with inhibition constants (Kᵢ) ranging from 9.4 to 243.1 nM. mdpi.com However, most of these derivatives did not inhibit the hCA XII isoform, which is also associated with tumors. mdpi.com This isoform-specific inhibition highlights how small structural modifications can significantly alter the biological activity and target selectivity of the coumarin scaffold. mdpi.com
Apoptosis Induction Mechanisms (In Vitro)
A key strategy in cancer therapy is to reactivate apoptosis, or programmed cell death, in tumor cells. nih.gov Several benzopyran and benzofuran derivatives have been shown to induce apoptosis through various in vitro mechanisms.
Studies on benzofuran derivatives 6 and 8 confirmed their ability to induce apoptosis in K562 leukemia cells. nih.gov The mechanism was found to be linked to the generation of reactive oxygen species (ROS) in the cancer cells, which subsequently triggers the mitochondrial (intrinsic) pathway of apoptosis. nih.gov This was confirmed by the activation of executive caspases 3 and 7, key mediators in this cell death pathway. nih.gov The pro-oxidative and proapoptotic properties were more pronounced in a brominated benzofuran derivative compared to its chlorinated counterpart. mdpi.com
The induction of apoptosis by these compounds is often verified using multiple assays. The Annexin V-FITC test, which detects the externalization of phosphatidylserine (B164497) on the cell membrane during early apoptosis, confirmed that compounds 6 and 8 induce this process. nih.gov Furthermore, the Caspase-Glo 3/7 assay directly measures the activity of caspases 3 and 7, providing further evidence of apoptosis execution. nih.govmdpi.com In some cases, apoptosis induction involves the activation of a broader range of caspases, including initiator caspases like caspase-8 and caspase-9, which are involved in both the extrinsic and intrinsic apoptotic pathways. nih.gov
Antimicrobial Activity Investigations (In Vitro)
In addition to their anticancer properties, coumarins (2H-1-benzopyran-2-ones) and their derivatives are recognized for their broad-spectrum antimicrobial activities. nih.govsphinxsai.com
Antibacterial Efficacy and Mechanistic Insights
Derivatives of the benzopyran scaffold have been tested against a variety of both Gram-positive and Gram-negative bacteria. A synthesized benzofuran derivative demonstrated moderate activity against Gram-positive strains, with minimum inhibitory concentration (MIC) values between 16 and 64 µg/mL. nih.gov Another study evaluated a series of coumarin derivatives against the plant pathogens Erwinia carotovora and Xanthomonas citri, identifying specific compounds with notable activity at high concentrations. arabjchem.org
SAR studies have provided insights into the structural features that enhance antibacterial activity. For instance, coumarinyl derivatives with bromo substitutions on the heteroaryl group showed improved antibacterial activity compared to other substitutions. sphinxsai.com These compounds were tested using the cup plate agar (B569324) diffusion method against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. sphinxsai.com
The mechanism of antibacterial action for some coumarin derivatives is believed to involve the inhibition of DNA gyrase (a type II topoisomerase), an essential enzyme for bacterial DNA replication. nih.govnih.gov Molecular modeling studies have supported the evaluation of new coumarin analogues as potential DNA gyrase-B inhibitors. nih.gov This specific targeting offers a pathway for developing new classes of antibacterial agents. nih.gov
| Compound Type | Bacterial Strain(s) | Method | Key Finding | Source |
|---|---|---|---|---|
| Benzofuran derivative 7 | Gram-positive strains | MIC determination | Moderate activity (MIC: 16-64 µg/mL) | nih.gov |
| Coumarin derivative 3b | Xanthomonas citri | Inhibition Zone | Most active in series at 2000 µg/mL | arabjchem.org |
| Coumarin derivative 3g | Erwinia carotovora | Inhibition Zone | 8.00 mm inhibition zone at 2000 µg/mL | arabjchem.org |
| Bromo-substituted coumarins | B. subtilis, S. aureus, E. coli, K. pneumonia | Cup Plate Diffusion | Showed better activity than other derivatives | sphinxsai.com |
| Coumarin analogues | Gram-positive & Gram-negative bacteria | Screening & Modeling | Potential DNA gyrase-B inhibitors | nih.gov |
Antifungal Efficacy
The antifungal properties of benzopyran derivatives have been demonstrated against a range of fungal pathogens, including those affecting plants and humans. Various coumarin derivatives have shown activity against Rhizoctonia solani and Colletotrichum gloeosporioides. arabjchem.org
A significant body of research has focused on the activity of 7-hydroxy-6-nitro-2H-1-benzopyran-2-one against Aspergillus species. nih.govnih.govresearchgate.net This compound exhibited a promising MIC value of 16 μg/mL against Aspergillus fumigatus and A. flavus. nih.govresearchgate.net Mechanistic studies revealed that its antifungal action affects the structure of the fungal cell wall and inhibits both mycelial growth and the germination of conidia. nih.govnih.govresearchgate.net Importantly, this coumarin derivative showed an additive effect when used in combination with azole antifungal drugs like voriconazole (B182144) and itraconazole, suggesting its potential use in combination therapies to enhance efficacy. nih.govnih.govresearchgate.net
Other studies have screened coumarin analogues against Candida albicans, a common human fungal pathogen. nih.gov In a series of triazole-substituted carnosol (B190744) derivatives, compound 22 was the most active against Cryptococcus neoformans, inhibiting its growth by over 91% at a concentration of 250 μg/mL. mdpi.com This highlights the potential for developing potent antifungal agents by modifying the core coumarin structure. nih.gov
Antimycobacterial Activity and Structure-Activity Relationships (SAR)
The benzopyran scaffold, particularly the coumarin (benzopyran-2-one) nucleus, is a recurring motif in the design of novel antimycobacterial agents. Research has demonstrated that derivatives of this structure exhibit inhibitory effects against various mycobacterial species, including the pathogen responsible for tuberculosis, Mycobacterium tuberculosis.
Studies have explored the combination of the benzopyran-2-one scaffold with other heterocyclic structures, such as piperazine, to enhance antitubercular potential. researchgate.net The resulting hybrid molecules have been evaluated for their minimum inhibitory concentration (MIC) using methods like the resazurin (B115843) microtiter assay (REMA). researchgate.net For instance, derivatives of 8-Bromo-2H-1-benzopyran-2-one have shown promising antibacterial activity against Mycobacterium tuberculosis, with results comparable to standard treatments like streptomycin. Similarly, research into 3,3-dimethyl-3H-benzofuro[3,2,f] nih.gov-benzopyran and its hydrogenated versions identified them as selective inhibitors of mycobacterial growth in vitro. epfl.ch The initial lack of in vivo activity for these specific compounds, attributed to poor bioavailability, prompted further structure-activity relationship (SAR) investigations to optimize the scaffold. epfl.ch
SAR studies on related heterocyclic structures provide insights applicable to benzopyran derivatives. For example, in 3-aryl-6,8-dihalogeno-2H-1,3-benzoxazine-2,4(3H)-diones, antimycobacterial activity was found to increase with greater hydrophobicity and the presence of electron-withdrawing substituents on the phenyl ring. nih.gov This suggests that lipophilicity and electronic properties are key factors in designing potent benzopyran-based antimycobacterial agents. The search for new antitubercular drugs is critical due to the rise of drug-resistant strains, making the benzopyran scaffold a valuable starting point for further development. nih.gov
Table 1: Examples of Benzopyran Derivatives and Related Compounds with Antimycobacterial Activity
| Compound/Derivative Class | Target Organism | Key Finding | Reference |
|---|---|---|---|
| 8-Bromo-2H-1-benzopyran-2-one Derivatives | Mycobacterium tuberculosis | Demonstrated promising activity comparable to streptomycin. | |
| Benzopyran-2-one Piperazine Acetamide Derivatives | Mycobacterium tuberculosis | Evaluated for antitubercular potential using REMA assay. | researchgate.net |
| 3,3-dimethyl-3H-benzofuro[3,2,f] nih.gov-benzopyran | Mycobacterial species | Selective in vitro inhibitor of mycobacterial growth. | epfl.ch |
| Spiroquinoxaline-1,2,4-oxadiazoles (3i) | Mycobacterium tuberculosis H37Rv | Showed potent activity with a MIC99 value of 0.78 µg/mL. | nih.gov |
Anti-inflammatory Response Modulation (In Vitro)
Benzopyran derivatives have been investigated for their ability to modulate inflammatory responses, a key factor in many chronic diseases. researchgate.netmdpi.com The core structure, coumarin (2H-1-benzopyran-2-one), is known to possess various therapeutic activities, including anti-inflammatory effects. nih.govnih.gov
Nitric Oxide (NO) Production Inhibition and Associated SAR
A common method to assess in vitro anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in macrophage cell lines, such as RAW 264.7, upon stimulation with lipopolysaccharide (LPS). nih.govtandfonline.com Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
Studies have shown that benzopyran derivatives can effectively suppress NO production. For example, two novel benzopyran derivatives isolated from Ranunculus sceleratus demonstrated a concentration-dependent inhibitory effect on NO production in LPS-activated RAW 264.7 macrophages. tandfonline.comnih.gov Coumarin itself has been shown to inhibit the production of NO and other pro-inflammatory mediators. nih.gov
A specific derivative, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (also known as LY294002), was found to decrease the accumulation of nitrite (B80452) (a stable product of NO) in the culture media of LPS-activated murine astrocytes in a dose-dependent manner. nih.gov Structure-activity relationship studies on related anti-inflammatory compounds suggest that specific substitutions are crucial for activity. For instance, in a series of N1-Benzyl-4-methylbenzene-1,2-diamine analogs, the diamine substitution pattern was identified as playing an important role in the inhibitory activity against NO production. nih.gov These findings highlight the potential of the benzopyran scaffold in developing agents that can control inflammatory processes by inhibiting NO synthesis. nih.gov
Table 2: Inhibition of Nitric Oxide (NO) Production by Benzopyran Derivatives
| Compound/Derivative Class | Cell Line | Key Finding | Reference |
|---|---|---|---|
| Benzopyran derivatives from Ranunculus sceleratus | RAW 264.7 Murine Macrophages | Inhibited LPS-induced NO production in a concentration-dependent manner. | tandfonline.comnih.gov |
| Coumarin (2H-1-benzopyran-2-one) | RAW 264.7 Murine Macrophages | Possesses anti-inflammatory properties through inhibition of NO production. | nih.gov |
| 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) | Murine Astrocytes | Dose-dependently decreased nitrite accumulation from LPS-activated cells. | nih.gov |
Antioxidant Properties and Radical Scavenging Mechanisms (In Vitro)
The antioxidant capacity of benzopyran derivatives, particularly coumarins and chromenes, is well-documented through various in vitro assays. nih.govnanobioletters.com These compounds can neutralize harmful free radicals and reactive oxygen species (ROS), suggesting a role in mitigating oxidative stress-related damage. nih.gov
The antioxidant activity is often evaluated using assays such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging test, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and hydroxyl radical scavenging assessments. nih.govmdpi.comscilit.com A study on a series of synthesized 4-hydroxycoumarin (B602359) derivatives found that several compounds exhibited high radical scavenging activity. nih.govmdpi.comresearchgate.net Specifically, compounds designated 2b, 6b, 2c, and 4c were noted as being the most active scavengers. mdpi.comresearchgate.net The in vitro activity of some of these derivatives was comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). mdpi.com
The primary mechanisms by which phenolic antioxidants scavenge radicals are the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways. frontiersin.org The ORAC assay is a typical HAT-based method, while DPPH, ABTS, and Folin-Ciocalteu assays are primarily based on the SET mechanism. frontiersin.org The structure of the benzopyran derivative significantly influences its antioxidant capacity. The number and position of hydroxyl groups are critical; the presence of a phenolic hydroxyl group often positively impacts the antiradical potential. nih.govfrontiersin.org For instance, the hydroxyl radical scavenging activity of several tested 4-hydroxycoumarin derivatives was found to be superior to that of ascorbic acid. mdpi.com
Table 3: In Vitro Antioxidant Activity of Selected 4-Hydroxycoumarin Derivatives
| Assay | Most Active Compounds | Key Finding/Values | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | 2b, 6b, 2c, 4c, 9c | Activity was comparable to standards ascorbic acid and BHT. (e.g., at 60 min, BHT IC₅₀ = 6.05 µg/mL). | mdpi.com |
| Hydroxyl Radical Scavenging | 4c, 2c, 7b, 6b | Ten tested compounds showed higher potential than BHT. Compound 4c had an OH₅₀ of 5.94 µg/mL. | mdpi.com |
| Total Antioxidant Capacity (TAC) | 4c | The N-thiazole p-sulfonic acid derivative 4c showed the highest TAC value of 742.67 µg/mL. | researchgate.net |
Antiviral Activity Research (In Vitro)
The benzopyran scaffold has also been explored for its potential as an antiviral agent, with a particular focus on inhibiting key viral enzymes required for replication. nih.gov
Human Immunodeficiency Virus Type-1 (HIV-1) Integrase Inhibition and SAR Studies
HIV-1 integrase (IN) is a crucial enzyme for the virus as it catalyzes the integration of the viral genome into the host cell's DNA, making it an attractive target for antiretroviral drugs. nih.govgoogle.com Coumarin-based compounds have emerged as a promising class of HIV-1 inhibitors.
A review of coumarin-hybrids highlights their potential as anti-HIV agents, with some derivatives showing inhibitory activity against both HIV-1 reverse transcriptase (RT) and integrase (IN). nih.gov Structure-activity relationship (SAR) analysis of these hybrids has provided valuable insights. For instance, in one series of coumarin-triazole hybrids, the introduction of alkoxy groups (like –OMe and –OEt) at the C-8 position of the coumarin ring was found to enhance anti-HIV activity. nih.gov
Further SAR studies on other coumarin derivatives revealed that substitutions on different parts of the molecule are critical. For hybrids of coumarin and salicyl moieties, the highest HIV-1 IN inhibitory activity was observed in compounds containing bromo- or chloro-substituents on the coumarin ring's 'A' ring, coupled with only a hydroxyl group on the salicyl 'C' ring. nih.gov The introduction of a methoxy (B1213986) group, in this case, decreased the inhibitory activity. nih.gov These findings underscore the tunability of the benzopyran scaffold for designing potent and specific HIV-1 integrase inhibitors.
Enzyme Regulation and Specific Target Interactions (In Vitro)
Beyond broad biological effects, research has delved into the specific molecular targets of benzopyran derivatives, revealing their ability to regulate the activity of key enzymes involved in cellular signaling and pathophysiology.
One notable example is the compound 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002), which was initially developed as a phosphatidylinositol 3-kinase (PI3K) inhibitor. nih.gov However, its effects are not limited to PI3K. Studies in murine astrocytes showed that this compound inhibits the expression of inducible nitric oxide synthase (iNOS) mRNA and also directly inhibits the catalytic activity of the iNOS enzyme. nih.gov Interestingly, this inhibitory action on NO production in astrocytes was found to be independent of its PI3K inhibitory function. nih.gov
Other studies have shown that substituted benzopyran analogs can act as protein kinase inhibitors. mdpi.com Specifically, certain 4-oxo-4H-1-benzopyran derivatives demonstrated inhibitory activity against Src kinase, with IC₅₀ values in the micromolar range. mdpi.com This capacity to interact with and modulate the activity of specific enzymes like iNOS and protein kinases highlights the potential of the benzopyran scaffold for developing targeted therapeutic agents.
Table of Mentioned Compounds
Phosphatidylinositol 3-kinase (PI3K) Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival. nih.gov Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. nih.gov Research has shown that certain derivatives of 8-Methyl-2H-1-benzopyran can act as inhibitors of this pathway.
For instance, a series of thiazoline (B8809763) and thiazolidinone-based 4-hydroxycoumarin derivatives were synthesized and evaluated for their anticancer properties. nih.gov Among these, compound 6a demonstrated notable inhibitory activity against the PI3K/mTOR pathway. nih.gov This inhibition is significant as it can lead to the suppression of cancer cell growth and proliferation. nih.gov In silico studies and in vitro assays have helped to elucidate the mechanism of action, suggesting that these compounds can effectively bind to and inhibit the activity of the PI3K enzyme. researchgate.net
Table 1: In Vitro PI3K Inhibition by this compound Derivatives
| Compound | Target Cell Line(s) | Key Findings | Reference |
| Thiazole-coumarin hybrids | MCF-7, HCT-116, HepG2 | Showed dose-dependent suppression of cancer cells. Compound 6a exhibited the highest inhibition of the PI3K/mTOR pathway. | nih.gov |
| Triazole derivatives | A549, HepG2 | Compounds 8c, 8g, 8i, 8k, 8n, and 8p showed significant antiproliferative effects at concentrations below 15 μM. | researchgate.net |
Hypoxia Inducible Factor-1 (HIF-1) Pathway Inhibition
Hypoxia, or low oxygen level, is a characteristic feature of the tumor microenvironment and plays a crucial role in tumor progression and resistance to therapy. nih.gov The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). nih.gov Inhibition of the HIF-1 pathway is therefore a promising strategy for cancer treatment. nih.gov
Studies have explored the potential of benzopyran compounds as HIF-1 inhibitors. nih.gov For example, the natural product moracin-O and its synthetic derivatives have been shown to inhibit HIF-1α accumulation under hypoxic conditions. nih.gov A novel synthetic chiral-free benzofuran, MO-2097 , was identified as a potent HIF-1α inhibitor that targets hnRNPA2B1, a protein elevated in cancer patients. nih.gov This compound demonstrated significant anticancer effects in patient-derived cancer organoids. nih.gov
Table 2: HIF-1 Pathway Inhibition by this compound Derivatives
| Compound | Target | Mechanism of Action | Reference |
| MO-2097 | hnRNPA2B1 | Inhibits HIF-1α protein translation and reduces its target gene transcriptional activity. | nih.gov |
| Cyclic peptide (cyclo-CLLFVY) | HIF-1α PAS-B domain | Disrupts HIF-1 dimerization. | nih.gov |
Polyketide Synthase 13 (PKS13) Target Interaction
Mycolic acids are essential components of the cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov Polyketide synthase 13 (PKS13) is a key enzyme involved in the final condensation step of mycolic acid biosynthesis, making it an attractive target for the development of new anti-tuberculosis drugs. nih.govnih.gov
Research has identified coumestan-based compounds, which contain a tetracyclic scaffold similar to benzopyran, as effective inhibitors of the thioesterase (TE) domain of PKS13. nih.gov These compounds, such as compound 65 , have demonstrated potent activity against M. tuberculosis H37Rv with high selectivity. nih.gov Thermal stability analysis confirmed that these tetracyclic compounds bind to the PKS13-TE domain. nih.gov Another class of compounds, thiophenes, have also been shown to inhibit PKS13 by preventing the loading of fatty acyl-AMP onto the enzyme. nih.gov
Table 3: PKS13 Inhibition by Compounds with Structural Similarities to this compound
| Compound Class | Specific Compound | Key Findings | Reference |
| Coumestans | Compound 65 | Potent activity against M. tuberculosis H37Rv (MIC: 0.0313-0.0625 μg/mL) with high selectivity. Binds to the PKS13-TE domain. | nih.gov |
| Thiophenes | TP compounds | Inhibit fatty acyl-AMP loading onto Pks13. Bactericidal activity equivalent to isoniazid. | nih.gov |
Glycosidase (e.g., α-Glucosidase, α-Amylase) Inhibitory Activities
Inhibitors of α-glucosidase and α-amylase, enzymes that break down carbohydrates in the digestive tract, are used to manage postprandial hyperglycemia in patients with type 2 diabetes. nih.govmdpi.com Coumarin (benzopyran-2-one) and its derivatives have been investigated for their potential as α-glucosidase inhibitors. acs.org
Numerous studies have synthesized and evaluated various coumarin derivatives for their α-glucosidase inhibitory activity. nih.govmdpi.comnih.gov For example, a series of 4-hydroxyquinolinone-hydrazones, which share structural similarities with coumarins, showed moderate to good inhibitory activity against α-glucosidase. nih.gov Similarly, newly synthesized hydantoin (B18101) derivatives exhibited α-glucosidase inhibition, with compound 8o being the most potent in its series at a concentration of 200 μM. nih.gov The structure-activity relationship studies revealed that substitutions on the phenyl ring significantly influence the inhibitory activity. nih.gov
Table 4: In Vitro Glycosidase Inhibition by this compound Derivatives and Analogs
| Compound Class | Specific Compound(s) | Enzyme | Key Findings | Reference |
| Hydantoin derivatives | 8e, 8a, 8l, 8n, 8o | α-Glucosidase | Moderate inhibitory activity at 200 μM. | nih.gov |
| 4-Hydroxyquinolinone-hydrazones | Various derivatives | α-Glucosidase | Moderate to good inhibitory activity compared to acarbose. | nih.gov |
| Benzotriazole-based bis-Schiff bases | 1–3, 5, 6, 9–16, 18–20 | α-Glucosidase | More potent than the standard drug acarbose. | mdpi.com |
| Coumarin-benzothiazole hybrids | 5a-c | α-Glucosidase | Compound 5c showed significant inhibitory activity. | researchgate.net |
Other Mechanistic Biological Activity Investigations (In Vitro)
Neuroprotective Effects
Neurodegenerative diseases are often associated with excitotoxicity, oxidative stress, and neuronal cell death. nih.govmdpi.com Compounds with neuroprotective properties are therefore of great interest. mdpi.com Several studies have investigated the neuroprotective effects of benzofuran-2-carboxamide (B1298429) derivatives, which are structurally related to this compound.
A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their ability to protect primary cultured rat cortical neuronal cells from NMDA-induced excitotoxicity. nih.govresearchgate.net Among the tested compounds, compound 1f , with a methyl substitution at the R2 position, exhibited the most potent neuroprotective action, comparable to the known NMDA antagonist memantine (B1676192) at a concentration of 30 μM. nih.govresearchgate.net Another compound, 1j , with a hydroxyl substitution at the R3 position, also showed significant anti-excitotoxic effects and possessed radical scavenging and antioxidant properties. nih.govresearchgate.net These findings suggest that specific substitutions on the benzofuran ring are crucial for neuroprotective activity. nih.govresearchgate.net
Table 5: Neuroprotective Effects of Benzofuran Derivatives
| Compound | Key Findings | Reference |
| 1f | Potent and efficacious neuroprotective action against NMDA-induced excitotoxicity, comparable to memantine. | nih.govresearchgate.net |
| 1j | Marked anti-excitotoxic effects and antioxidant properties. | nih.govresearchgate.net |
| BN 80933 | Protected neurons from hypoxia-induced cell death (IC50 = 0.15 μM) and inhibited lipid peroxidation. | nih.gov |
Antithrombotic Mechanisms
Thrombosis, the formation of blood clots, can lead to serious cardiovascular events. Antithrombotic agents work by inhibiting platelet aggregation and the coagulation cascade. nih.gov 4-Hydroxycoumarin derivatives are well-known for their anticoagulant properties. nih.gov
In vitro studies have demonstrated that certain compounds can interfere with blood clot formation. For instance, protocatechuic acid (PA), isovanillic acid (IVA), and p-hydroxybenzoic acid (4-HA) have been shown to attenuate the formation of fibrin (B1330869) polymers and degrade existing blood clots. nih.gov These compounds inhibit the activities of procoagulant proteases and prolong coagulation time. nih.gov While not direct derivatives of this compound, these findings highlight the potential of related phenolic structures in modulating thrombosis. Some coumarin derivatives have been specifically investigated for their ability to inhibit cancer cell invasion, a process that involves proteases also relevant to thrombosis. nih.gov For example, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate (compound 7 ) was found to inhibit the invasion of human fibrosarcoma and breast adenocarcinoma cells. nih.gov
Table 6: Antithrombotic and Related Activities of Coumarin Derivatives and Analogs
| Compound/Compound Class | Mechanism of Action | Key Findings | Reference |
| Protocatechuic acid, Isovanillic acid, p-Hydroxybenzoic acid | Inhibition of procoagulant proteases and fibrinoligase | Attenuated fibrin polymer formation and degraded blood clots. | nih.gov |
| 4-Hydroxycoumarin derivatives | Antagonism of vitamin K | Effective anticoagulants used as antithrombotic agents. | nih.gov |
| 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate (compound 7 ) | Inhibition of serine proteases and MMPs | Inhibited cancer cell invasion in vitro. | nih.gov |
Central Nervous System (CNS) Modulating Effects
Inhibition of Monoamine Oxidases (MAO)
Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition can lead to an increase in the levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and neurodegenerative diseases such as Parkinson's disease. scienceopen.com Several derivatives of 8-methylcoumarin (B190244) have been synthesized and evaluated for their in vitro inhibitory activity against both MAO-A and MAO-B isoforms.
One study focused on a series of 6-methyl-3-phenylcoumarins, which are structurally related to 8-methylcoumarin derivatives. researchgate.net A number of these compounds were found to be potent and selective inhibitors of human MAO-B (hMAO-B). researchgate.net For instance, one of the most active compounds in this series demonstrated an IC50 value of 0.0601 μM for hMAO-B, with a selectivity index of over 1664-fold compared to hMAO-A. researchgate.net Molecular docking studies suggested that the phenyl ring at the 3-position of the coumarin scaffold plays a crucial role in the binding to the active site of MAO-B. researchgate.net
Another investigation into coumarin-resveratrol inspired hybrids also highlighted the potential of 3-phenylcoumarin (B1362560) derivatives as MAO-B inhibitors. mdpi.com Compounds with methyl, methoxy, or bromine substituents on the 3-phenylcoumarin scaffold were found to exhibit inhibitory activities in the picomolar range against MAO-B. mdpi.com
Furthermore, a study on coumarin-piperazine derivatives revealed their potential to modulate serotonergic and dopaminergic pathways, which are regulated by monoamine levels. nih.gov These findings underscore the significance of the coumarin scaffold in designing selective MAO inhibitors.
Table 1: In Vitro MAO-B Inhibitory Activity of Selected 6-Methyl-3-phenylcoumarin Derivatives. researchgate.net
| Compound | IC50 (μM) for hMAO-B | Selectivity Index (SI) vs hMAO-A |
|---|---|---|
| 5n | 0.0601 | >1664 |
Inhibition of Acetylcholinesterase (AChE)
Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibitors of AChE are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they help to elevate acetylcholine levels in the brain, which are depleted in this condition.
Research into novel coumarin-based hybrids has identified derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) as potent dual inhibitors of both acetylcholinesterase (AChE) and monoamine oxidases. nih.govnih.gov In one study, these compounds exhibited IC50 values for human AChE (hAChE) in the range of 1.52–4.95 μM. nih.govnih.gov The structure-activity relationship studies indicated that the 8-acetyl-7-hydroxycoumarin (B184913) moiety was crucial for the observed hAChE inhibitory activity. nih.gov
Table 2: In Vitro hAChE and hMAO-A Inhibitory Activity of 8-Acetyl-7-hydroxy-4-methylcoumarin Derivatives. nih.govnih.gov
| Compound | IC50 (μM) for hAChE | IC50 (μM) for hMAO-A |
|---|---|---|
| 10 | 1.52 ± 0.66 | Inactive |
| 11 | 2.80 ± 0.69 | 6.97 |
| 12 | 4.95 ± 0.48 | 7.65 |
Neuroprotective Effects
Beyond direct enzyme inhibition, some coumarin derivatives have demonstrated neuroprotective properties in in vitro models. nih.gov While specific studies on the neuroprotective effects of this compound or its close derivatives are limited, the general neuroprotective potential of the coumarin class of compounds is well-documented and often attributed to their antioxidant properties. nih.gov For instance, studies on other classes of compounds have utilized in vitro models of neurotoxicity, such as 6-hydroxydopamine (6-OHDA)-induced damage in SH-SY5Y neuroblastoma cells, to evaluate neuroprotective efficacy. nih.gov This highlights a potential avenue for future research into the biological activities of this compound derivatives.
Advanced Material Science and Chemical Biology Applications
Fluorescent Properties and Applications in Molecular Probes
The chromene scaffold is a key component in the design of fluorescent molecules due to its unique photophysical and chemical properties. chemspider.com Derivatives of 2H-1-benzopyran are integral to the development of molecular probes for sensing and bioimaging. chemspider.com The inherent fluorescence of the chromene ring system can be modulated by the introduction of various functional groups, leading to the creation of probes that respond to specific analytes or environmental changes. For instance, the fluorescence of benzo[c]chromen-6-one systems is highly dependent on the nature of their substituents; electron-withdrawing groups can quench fluorescence, while other substituents can lead to fluorescence enhancement in the presence of metal ions. nih.gov
The synthesis of coumarin (B35378) derivatives, which share the benzopyran core, has been extensively explored for their fluorescent properties. A new coumarin derivative, 8-Dimethylaminomethyl-7-hydroxy-chromen-2-one, has been synthesized and shown to exhibit significant fluorescent behaviors, highlighting the role of the benzopyran structure in developing fluorescent materials. researchgate.net Research into furo[3,2-c]coumarin derivatives, which also contain the benzopyran ring, is being pursued with the hypothesis that they could serve as effective fluorescent sensor probes for metal ion detection. liverpool.ac.uk These examples underscore the principle that the 8-methyl-2H-1-benzopyran framework is a promising starting point for creating novel molecular probes with tailored fluorescent responses for biological and environmental sensing applications.
Table 1: Fluorescence Properties of Selected Benzopyran Derivatives
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Stokes Shift (nm) | Application |
|---|---|---|---|---|
| 3-(1,3-benzothiazol-2-yl)-2H-chromen-2-one derivatives | Not Specified | 450-495 | Not Specified | Blue light emitters |
| Benzocoumarin-oxadiazole compounds | Not Specified | Not Specified | 54-59 | Bathochromic shifted fluorescence |
| (±)-7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one | 320 | Not Specified | Not Specified | Metal-enhanced fluorescence |
| 8-Dimethylaminomethyl-7-hydroxy-chromen-2-one | Not Specified | Not Specified | Not Specified | Fluorescent material |
Note: The data presented is for derivatives of the 2H-1-benzopyran (chromene) structure, indicating the potential of the core scaffold.
Applications in Optical Brighteners and Laser Dyes
The extended π-conjugated system of the benzopyran structure makes its derivatives suitable for applications in optical brighteners and laser dyes. Optical brighteners, or fluorescent whitening agents, function by absorbing light in the ultraviolet spectrum and re-emitting it in the blue region of the visible spectrum, which results in a whiter appearance of materials. researchgate.net Coumarins (2H-1-benzopyran-2-ones) are a well-established class of compounds used as optical brighteners due to their fluorescent properties. researchgate.net
In the realm of laser technology, certain coumarin derivatives are utilized as laser dyes. These dyes are valued for their high fluorescence quantum yields and photostability. The specific substitution pattern on the coumarin ring system can significantly influence its lasing spectrum. For example, the introduction of a heterocyclic moiety at the 3-position of the coumarin structure can greatly expand its lasing range. rsc.org While direct applications of this compound as an optical brightener or laser dye are not extensively documented, the proven utility of its close structural relatives, the coumarins, points to the potential of the benzopyran scaffold in the development of new optical materials. The synthesis of novel coumarin-based pyrano-chromene derivatives with non-linear optical (NLO) properties further highlights the relevance of the chromene framework in advanced optical applications. rsc.orgresearchgate.net
Corrosion Inhibition Potential and Surface Interaction Mechanisms
Derivatives of the 2H-1-benzopyran (chromene) structure have been investigated as effective corrosion inhibitors for mild steel, particularly in acidic environments. researchgate.net The inhibitory action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. researchgate.net This adsorption occurs through the heteroatoms (in this case, oxygen) and the π-electrons of the aromatic system, which interact with the vacant d-orbitals of iron. nih.govnih.gov
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have demonstrated that chromene derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov The efficiency of inhibition is typically found to increase with the concentration of the inhibitor. researchgate.netnih.gov The adsorption of these inhibitors on the mild steel surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.netnih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to calculate quantum chemical parameters that support the experimental findings on the inhibitory action of chromene derivatives. researchgate.net
Table 2: Corrosion Inhibition Efficiency of Selected Chromene Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Inhibition Type | Adsorption Isotherm |
|---|---|---|---|---|
| 2-amino-7,7-dimethyl-1',3',5-trioxo-1',3',5,6,7,8-hexahydrospiro[chromene-4,2'-indene]-3-carbonitrile (INH-1) | Not Specified | 89.16 | Mixed-type | Not Specified |
| 3-amino-7,7-dimethyl-2',5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indoline]-2-carbonitrile (INH-2) | Not Specified | 93.02 | Mixed-type | Not Specified |
| 3'-amino-7',7'-dimethyl-2,5'-dioxo-5',6',7',8'-tetrahydro-2H-spiro[acenaphthylene-1,4'-chromene]-2'-carbonitrile (INH-3) | Not Specified | 95.32 | Mixed-type | Not Specified |
| 3-benzoyl-2-(furan-2-yl)-2,3-dihydro-4H-chromen-4-one (BCC-Fur) | 10⁻³ | 83.57 | Mixed-type | Langmuir |
| 3-benzoyl-2-phenyl-2,3-dihydro-4H-chromen-4-one (BCC-Ph) | 10⁻³ | 94.94 | Mixed-type | Langmuir |
Note: The data presented is for derivatives of the 2H-1-benzopyran (chromene) structure, illustrating the potential of the core scaffold in corrosion inhibition applications.
Development of Chemical Tool Compounds for Biological Target Validation
The chromene and its saturated analog, chromane, are privileged scaffolds in medicinal chemistry, serving as the basis for the development of chemical tool compounds used to investigate and validate biological targets. These tool compounds are essential for understanding disease pathways and for the early stages of drug discovery.
For instance, a series of chroman derivatives have been synthesized and identified as potent and selective inhibitors of the voltage-gated sodium channel NaV1.8. This channel is a promising target for the development of new analgesics. The conformational restriction provided by the chroman ring system was a key design element that led to compounds with improved pharmacokinetic properties and in vivo efficacy in pain models. This demonstrates how the this compound backbone, as a precursor to such chroman structures, can be a critical starting point for creating sophisticated molecular tools for probing complex biological systems. The versatility of the chromene skeleton allows for the synthesis of diverse libraries of compounds that can be screened for activity against a wide range of biological targets. researchgate.net
Future Research Directions and Perspectives
Elucidation of Novel Biosynthetic Pathways of 8-Methyl-2H-1-Benzopyran Derivatives
The natural world is a rich source of benzopyran compounds, with many derivatives isolated from plants and marine fungi. nih.govderpharmachemica.com Coumarins (2H-1-benzopyran-2-ones), a major class of benzopyran derivatives, are typically oxygenated at the C-7 position, with Umbelliferone often considered a key biogenetic parent. derpharmachemica.com The biosynthesis of these compounds generally follows pathways such as the shikimate pathway. nih.gov
Future research should focus on identifying and characterizing the biosynthetic pathways leading to 8-methyl substituted benzopyrans. While the core benzopyran structure is common, the enzymatic machinery responsible for methylation at the C-8 position is of particular interest. Key research questions would include:
Identifying specific plant or microbial species that produce this compound or its hydroxylated or prenylated derivatives.
Characterizing the specific methyltransferases and other enzymes involved in the biosynthetic pathway.
Understanding the genetic and environmental factors that regulate the production of these specific derivatives in natural organisms.
A deeper understanding of these pathways could enable the development of biotechnological production methods for these valuable compounds.
Development of Advanced Synthetic Methodologies for Enhanced Structural Diversity
While numerous methods exist for synthesizing the benzopyran core, future work should focus on developing advanced, efficient, and versatile synthetic routes specifically for this compound derivatives. algoreducation.comrsc.org Current methods for synthesizing substituted 2H-benzopyrans include electrophilic cyclization of propargylic aryl ethers, palladium-catalyzed cyclization, and various condensation reactions like the Pechmann and Knoevenagel reactions for the related coumarins. algoreducation.comnih.govarabjchem.org
Future synthetic strategies should aim to:
Improve regioselectivity: Develop methods that precisely control substitution on the benzopyran ring, allowing for the introduction of a wide range of functional groups to create structural diversity.
Employ modern catalytic systems: Utilize novel catalysts, such as gold, platinum, or rhodium, to achieve higher yields and milder reaction conditions. nih.govresearchgate.net
Utilize combinatorial approaches: Implement solid-phase parallel synthesis to rapidly generate large libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. mdpi.com
Develop green chemistry protocols: Focus on eco-friendly methods, such as using natural acids or water-based systems, to reduce environmental impact. arabjchem.org
An overview of potential synthetic strategies for future development is presented in Table 1.
Table 1: Advanced Synthetic Methodologies for Potential Application to this compound Derivatives
| Methodology | Description | Potential Advantages for 8-Methyl Derivatives | Key References |
|---|---|---|---|
| Electrophilic Cyclization | Cyclization of substituted propargylic aryl ethers using electrophiles like I₂, ICl, or PhSeBr. | High yields, mild reaction conditions, and tolerance of various functional groups. | nih.gov |
| Metal-Catalyzed Cyclizations | Use of transition metals like Palladium (Pd), Platinum (Pt), or Gold (Au) to catalyze the formation of the pyran ring. | High efficiency and potential for asymmetric synthesis to create chiral derivatives. | nih.gov |
| Isocyanide-Based Multicomponent Reactions (I-MCRs) | One-pot reactions involving an isocyanide, an aldehyde, and a phenol (B47542) derivative to rapidly build molecular complexity. | High atom economy, operational simplicity, and ability to generate diverse structures in a single step. | rsc.org |
| Solid-Phase Organic Synthesis (SPOS) | Synthesis of compounds on a solid support, allowing for parallel synthesis and purification. | Ideal for creating large libraries of derivatives for screening purposes. | mdpi.com |
| Green Synthetic Routes | Using natural catalysts (e.g., citrus juice) or environmentally benign solvents. | Cost-effective, simple work-up, and reduced environmental footprint. | arabjchem.org |
In-depth Mechanistic Characterization of Biological Activities
Benzopyran derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. ijbpas.comfrontiersin.orgnih.gov From a pool of 510 benzopyran compounds isolated from marine fungi, 210 showed significant bioactivity, with antitumor and antibacterial activities being the most common. nih.govfrontiersin.org
Future research must move beyond preliminary screening to the in-depth mechanistic characterization of the biological activities of this compound derivatives. This involves:
Target Identification: Identifying the specific cellular receptors, enzymes, or signaling pathways that these compounds interact with. For instance, some derivatives are known to inhibit DNA gyrase-B or act as potassium channel activators. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence biological activity. This can be guided by computational methods.
Molecular Modeling and Docking: Using computer simulations to predict and analyze the binding of these derivatives to biological targets, providing insights into the mechanism of action at a molecular level. nih.gov
Table 2 outlines some known biological activities of the broader benzopyran class that could be investigated for 8-methyl derivatives.
Table 2: Potential Biological Activities for Investigation in this compound Derivatives
| Biological Activity | Known Benzopyran Examples | Potential Mechanistic Focus | Key References |
|---|---|---|---|
| Anticancer | Flavones, Coumarins, Lapachone | Inhibition of protein kinases, induction of apoptosis, anti-proliferative effects. | algoreducation.comijbpas.com |
| Antibacterial / Antifungal | Coumarin (B35378) and chromone (B188151) derivatives | Inhibition of essential enzymes like DNA gyrase, disruption of cell membranes. | nih.govnih.gov |
| Anti-inflammatory | Chromene and coumarin derivatives | Inhibition of enzymes like cyclooxygenase (COX), modulation of inflammatory signaling pathways. | algoreducation.comderpharmachemica.com |
| Antiviral (inc. anti-HIV) | Daurichromenic acid, Calanolides | Inhibition of viral enzymes like reverse transcriptase or protease. | algoreducation.comnih.gov |
| Potassium Channel Opening | Substituted benzopyrans | Activation of ATP-sensitive potassium (K-ATP) channels, leading to vasodilation. | researchgate.net |
Exploration of Emerging Application Domains in Chemical Biology and Materials Science
The utility of the benzopyran scaffold extends beyond pharmacology into chemical biology and materials science. rsc.orgnih.gov For example, certain derivatives exhibit photochromic behavior, changing their structure and color upon exposure to light. nih.gov The fluorescent properties of coumarins are also well-documented, leading to their use as molecular probes. studysmarter.co.uk
Future research on this compound should actively explore these emerging application domains:
Chemical Biology Probes: Designing and synthesizing fluorescent derivatives of this compound that can be used to visualize specific biological processes or target specific biomolecules within living cells.
Smart Materials: Investigating the potential for derivatives to be incorporated into "smart" materials that respond to external stimuli like light, heat, or pH. This could include the development of novel photochromic or electrochromic systems.
Agrochemicals: Exploring the potential of this compound derivatives as novel herbicides, fungicides, or insecticides, an area where benzopyrans have already shown promise. acs.org
Organic Electronics: Assessing the semiconductor properties of novel, highly conjugated this compound derivatives for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
By expanding the scope of research into these areas, the full scientific and technological value of the this compound scaffold can be realized.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Methyl-2H-1-benzopyran derivatives, and how can reaction yields be optimized?
- Methodology : The synthesis of benzopyran derivatives often involves cyclization of substituted phenols with β-keto esters or Claisen-Schmidt condensation. For example, 7-methoxy analogs (e.g., 7-Methoxy-2H-1-benzopyran-2-one) are synthesized via Pechmann condensation using resorcinol and ethyl acetoacetate under acidic conditions . To optimize yields, control reaction temperature (e.g., 80–100°C) and use catalysts like sulfuric acid or ionic liquids. Purification via recrystallization (ethanol/water) is recommended to isolate high-purity products. Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate eluent).
Q. How can spectroscopic techniques (NMR, FTIR, MS) be employed to confirm the structure of this compound derivatives?
- Methodology :
- NMR : Analyze and NMR spectra for characteristic signals. The methyl group at position 8 appears as a singlet (~δ 2.3–2.5 ppm in ), while the lactone carbonyl (C=O) resonates at ~δ 160–165 ppm in NMR .
- FTIR : Confirm lactone functionality via a strong C=O stretch at ~1700–1750 cm.
- MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What are the key physical properties (e.g., solubility, melting point) of this compound, and how do substituents influence these properties?
- Data : For 7-Methyl-2H-1-benzopyran-2-one (CAS 2445-83-2), melting point is 128°C, and solubility is negligible in water but high in ethanol, ethyl acetate, and dichloromethane . Substituents like methoxy or hydroxyl groups increase polarity, enhancing water solubility but reducing organic solvent compatibility.
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives across different studies?
- Methodology :
- Standardize Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and consistent concentrations (e.g., 10–100 µM).
- Control Variables : Account for solvent effects (e.g., DMSO vs. ethanol) and incubation times.
- Statistical Analysis : Apply ANOVA or t-tests to compare datasets, and report p-values for significance .
- Example : Discrepancies in antioxidant activity may arise from differences in DPPH assay protocols (e.g., incubation time under light vs. dark conditions) .
Q. What experimental strategies are recommended for studying the environmental stability and degradation pathways of this compound?
- Methodology :
- Accelerated Stability Testing : Expose the compound to UV light (254 nm), elevated temperatures (40–60°C), and varying pH (3–10) to simulate environmental conditions.
- Analytical Monitoring : Use HPLC-PDA or LC-MS to identify degradation products (e.g., hydrolyzed lactone rings or oxidized methyl groups) .
- Ecotoxicology : Assess soil mobility via column chromatography and bioaccumulation potential using log calculations .
Q. How can computational modeling (e.g., DFT, molecular docking) enhance the design of this compound-based inhibitors for enzyme targets?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to identify reactive sites.
- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like PI3K or cytochrome P450 enzymes. Validate with in vitro enzymatic assays (e.g., IC determination) .
Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?
- Guidelines :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritant Category 3) .
- First Aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
